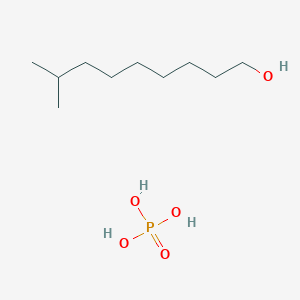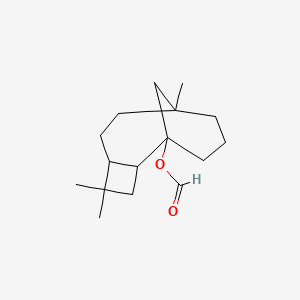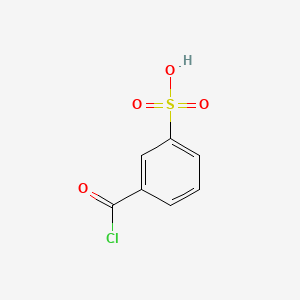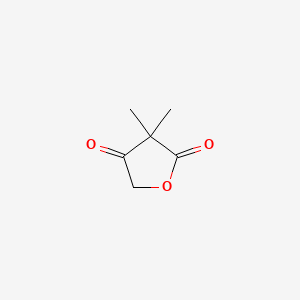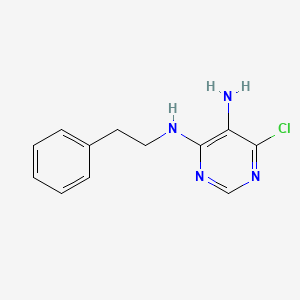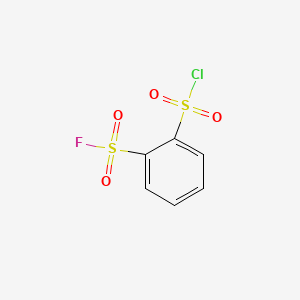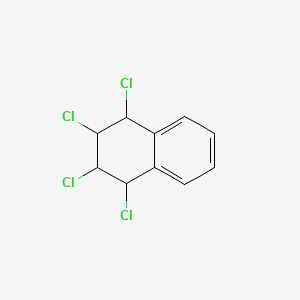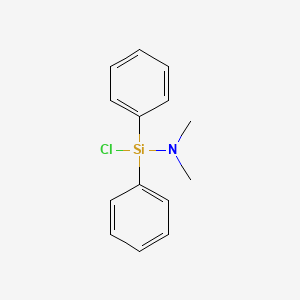
N,N-Dimethylaminochlorodiphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylaminochlorodiphenylsilane: is an organosilicon compound with the molecular formula C14H16ClNSi . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry. The compound consists of a silicon atom bonded to two phenyl groups, a chlorine atom, and a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminochlorodiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenyldichlorosilane with dimethylamine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2SiCl2+HN(CH3)2→(C6H5)2SiClN(CH3)2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylaminochlorodiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as .
Oxidation Reactions: Oxidizing agents such as or are used.
Reduction Reactions: Reducing agents such as or are employed.
Major Products Formed:
Substitution Reactions: Products include , , and .
Oxidation Reactions: Products include and .
Reduction Reactions: Products include .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylaminochlorodiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds. It is also used in the preparation of , , and .
Biology: The compound is used in the modification of biomolecules and in the development of .
Medicine: It is used in the synthesis of and in the development of .
Industry: The compound is used in the production of , , and .
Wirkmechanismus
The mechanism of action of N,N-Dimethylaminochlorodiphenylsilane involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of silanes , silanols , and siloxanes . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions , influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaminochlorodiphenylsilane can be compared with other similar compounds such as:
Diphenyldichlorosilane: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
N,N-Dimethylaminodiphenylsilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Chlorodiphenylsilane: Lacks the dimethylamino group, making it less versatile in chemical reactions.
The presence of both the dimethylamino group and the chlorine atom in this compound makes it a unique and versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
25374-11-2 |
|---|---|
Molekularformel |
C14H16ClNSi |
Molekulargewicht |
261.82 g/mol |
IUPAC-Name |
N-[chloro(diphenyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H16ClNSi/c1-16(2)17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
XBQPHUAUIRYNJR-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Kanonische SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Key on ui other cas no. |
25374-11-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)
